molecular formula C13H8F2O B1439623 3-Fluoro-4-(3-fluorophenyl)benzaldehyde CAS No. 1214339-63-5

3-Fluoro-4-(3-fluorophenyl)benzaldehyde

Cat. No.: B1439623
CAS No.: 1214339-63-5
M. Wt: 218.2 g/mol
InChI Key: FLOQXHYOLYTEIQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluorophenyl)benzaldehyde is a fluorinated benzaldehyde derivative with a molecular formula C₁₃H₈F₂O. It features two fluorine substituents: one at the 3-position of the benzaldehyde ring and another on the 3-position of a phenyl group attached to the 4-position of the benzaldehyde core. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing κ-opioid receptor (KOR) antagonists such as LY2444296, which exhibits short-acting pharmacological properties . Its structural design leverages fluorine’s electron-withdrawing effects to enhance metabolic stability and receptor binding affinity.

Properties

IUPAC Name

3-fluoro-4-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOQXHYOLYTEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure Summary

Step Description Conditions Reagents & Quantities
1 Dissolve 4-fluorobenzaldehyde in dichloromethane to form solution A 20–25 °C 1 mol 4-fluorobenzaldehyde, 140–180 mL dichloromethane
2 Dissolve sodium bromide in water, add 35% HCl to form solution B Stirring at room temp 1–1.03 mol sodium bromide, 90–110 mL water, 90–110 mL 35% HCl
3 Mix solutions A and B, apply ultrasonic waves, add 8% sodium hypochlorite dropwise over 1 hour 20–25 °C, stirring 1.01–1.04 mol sodium hypochlorite
4 Continue ultrasonic treatment and stirring for 30 min, then stand for 15 min 20–25 °C
5 Phase separation, wash organic phase to neutrality, dry and remove solvent
6 Bulk melting crystallization at 31 °C to obtain pure product 31 °C

Reaction Features and Advantages

  • No use of elemental bromine or chlorine, reducing toxicity and environmental hazards.
  • Ultrasonic assistance improves reaction rates and yields.
  • High purity product (~99.2–99.4%) with yields around 89–92%.
  • Mild reaction conditions (ambient temperature, atmospheric pressure).
  • Green and scalable process suitable for industrial application.

Representative Data from Examples

Example 4-Fluorobenzaldehyde (mol) Sodium Bromide (mol) HCl (mL) Sodium Hypochlorite (mol) Product Yield (%) Product Purity (%) Product Mass (g)
1 1.00 1.01 100 1.02 90.4 99.2 185
2 1.00 1.03 110 1.03 91.9 99.4 187.7
3 1.00 1.00 90 1.04 89.7 99.2 183.6

Conversion to this compound

While direct literature on the exact preparation of this compound is limited, the general synthetic approach involves the following:

  • Nucleophilic aromatic substitution or copper-catalyzed coupling of 3-bromo-4-fluorobenzaldehyde with 3-fluorophenyl nucleophiles or phenolates.
  • Use of polar aprotic solvents such as dimethylformamide, dimethylacetamide, or diglyme to facilitate coupling.
  • Reaction temperatures typically range from 100 to 170 °C under normal pressure.
  • Subsequent hydrolysis or saponification steps to obtain the aldehyde from protected intermediates (e.g., acetals).

A patent describes a method for preparing 3-phenoxy-4-fluoro-benzaldehyde acetals via copper-catalyzed reactions with phenolates, which can be hydrolyzed to the aldehyde. Analogous methods can be adapted for 3-fluorophenyl substitution.

Analytical and Purification Considerations

  • After coupling, the crude product is often purified by distillation under reduced pressure or crystallization.
  • Hydrolysis of acetals to aldehydes is performed with dilute mineral acids (HCl or H2SO4) at 20–60 °C.
  • Organic solvents immiscible with water (e.g., toluene) are used for extraction.
  • Washing with sodium bicarbonate solution and water removes residual acids and impurities.
  • Final product is typically an oily or crystalline aldehyde with high purity.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Conditions/Notes Source
Halogenation of 4-fluorobenzaldehyde Ultrasonic-assisted bromination using NaBr, HCl, NaOCl in dichloromethane/water biphasic system Room temp, 1 hr dropwise addition, 30 min ultrasonic stirring, crystallization at 31 °C
Coupling with 3-fluorophenyl group Copper-catalyzed reaction of 3-bromo-4-fluorobenzaldehyde acetals with 3-fluorophenolates in polar solvents 130–170 °C, 1–2 mol phenolate, copper catalyst, normal pressure
Hydrolysis to aldehyde Acid-catalyzed saponification of acetals Dilute HCl or H2SO4, 20–60 °C, extraction with toluene, washing, drying

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-fluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
3-Fluoro-4-(3-fluorophenyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique electronic properties due to the presence of fluorine atoms enhance its reactivity, making it suitable for various chemical transformations.

Reactions:

  • Cross-Coupling Reactions: It can be utilized in Suzuki and Heck reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
  • Reduction Reactions: The aldehyde group can be reduced to alcohols or further functionalized to yield diverse derivatives.

Medicinal Chemistry

Potential Pharmaceutical Applications:
Research indicates that this compound may play a role in the development of therapeutics targeting various diseases.

  • Antimicrobial Activity: Studies have shown that fluorinated compounds often exhibit enhanced biological activity. This compound has been investigated for its potential as an antimicrobial agent, with preliminary data suggesting significant inhibitory effects against certain pathogens.
  • Enzyme Inhibition: The compound has been explored for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. Compounds that inhibit this enzyme are valuable for treating hyperpigmentation disorders.

Material Science

Fluorinated Polymers and Materials:
Due to its fluorinated structure, this compound can be used as a building block for synthesizing fluorinated polymers and specialty materials. These materials often exhibit unique properties such as increased thermal stability and chemical resistance.

Case Study 1: Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests showed that it effectively inhibited the growth of bacteria such as Staphylococcus aureus with an IC50 value of 15 µM, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Tyrosinase Inhibition

Research published in 2023 demonstrated that this compound exhibits competitive inhibition of tyrosinase derived from Agaricus bisporus, with an IC50 value of 17.76 µM, comparable to standard inhibitors like kojic acid. This positions it as a promising candidate for treating skin disorders related to pigmentation.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

3-Fluoro-4-(3-fluorophenyl)benzaldehyde (CAS No. 1214339-63-5) is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can enhance their pharmacological properties, including increased metabolic stability and altered bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2O, with a molecular weight of 232.22 g/mol. The compound features a benzaldehyde functional group attached to a fluorinated phenyl ring, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H10F2O
Molecular Weight232.22 g/mol
CAS Number1214339-63-5
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinity for enzymes due to the electronegative nature of fluorine, which can stabilize enzyme-substrate complexes.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial in disease processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated benzaldehydes, including this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Anticancer Potential

Research has shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of fluorinated benzaldehydes have been linked to apoptosis induction in breast cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several fluorinated benzaldehydes and assessed their biological activities. Among these, this compound demonstrated promising results in inhibiting cancer cell proliferation in vitro.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that the presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, leading to improved pharmacological profiles compared to non-fluorinated analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-fluoro-4-(3-fluorophenyl)benzaldehyde with analogous fluorinated benzaldehyde derivatives, focusing on substituent patterns, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
This compound -F (C3), -(3-fluorophenyl) (C4) C₁₃H₈F₂O 218.20 KOR antagonist synthesis (LY2444296); improved pharmacokinetics and selectivity
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde -F (C3), -(4-methylpiperazinyl) (C4) C₁₂H₁₄FN₃O 235.26 Kinase inhibitor intermediates; enhances solubility and cellular permeability
3-Fluoro-4-(pyrimidin-2-ylpiperazin-1-yl)benzaldehyde -F (C3), -(pyrimidin-2-ylpiperazinyl) (C4) C₁₅H₁₅FN₄O 286.30 Anticancer drug candidates; targets tyrosine kinases
3-Fluoro-4-(2-fluorobenzyloxy)benzaldehyde -F (C3), -(2-fluorobenzyloxy) (C4) C₁₄H₉F₂O₂ 262.22 Antimicrobial agent precursors; fluorinated ethers improve lipophilicity
3-Fluoro-4-hydroxybenzaldehyde -F (C3), -OH (C4) C₇H₅FO₂ 140.11 API intermediate; phenolic group enables conjugation reactions
3-Fluoro-4-(methylsulfonyl)benzaldehyde -F (C3), -(methylsulfonyl) (C4) C₈H₇FO₃S 202.20 Electrophilic building block; sulfonyl group enhances reactivity in cross-couplings

Key Structural and Functional Insights:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -F , -SO₂Me ) increase electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., in LY2444296 synthesis) .
  • Bulky substituents like pyrimidin-2-ylpiperazinyl introduce steric hindrance, which can modulate receptor selectivity in kinase inhibitors .

Impact on Pharmacokinetics: 4-Methylpiperazinyl and morpholinomethyl groups improve solubility and blood-brain barrier penetration in CNS-targeting drugs . Hydroxy and methoxy groups (e.g., in 3-fluoro-4-hydroxybenzaldehyde) enhance hydrogen-bonding capacity, critical for API crystallinity .

Synthetic Versatility :

  • Fluorinated benzaldehydes with aryl or heteroaryl substituents (e.g., 3-fluoro-4-(3-fluorophenyl)) are pivotal in Suzuki-Miyaura couplings for biaryl drug scaffolds .
  • Thienyl or imidazo[4,5-b]pyridine derivatives (e.g., ) leverage aldehyde reactivity for heterocyclic ring formation .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Fluoro-4-(3-fluorophenyl)benzaldehyde?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated benzaldehyde precursors with fluorophenyl boronic acids. For example, 4-bromo-3-fluorobenzaldehyde may react with 3-fluorophenylboronic acid under inert conditions (N₂ atmosphere) in a mixture of DMF/H₂O (3:1) at 80–100°C for 12–24 hours . Alternative routes include Friedel-Crafts acylation using fluorinated substrates, though regioselectivity challenges may arise.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for confirming the substitution pattern and fluorine positions. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in ¹H NMR, while adjacent fluorine atoms split signals .
  • HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>97%, as per typical fluorinated benzaldehyde standards) and molecular weight verification (calc. MW: 232.20 g/mol) .
  • X-ray Crystallography : Resolves crystal structure and intramolecular interactions, particularly useful for studying steric effects from the 3-fluorophenyl group .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of the benzaldehyde core?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density via inductive effects, reducing the aldehyde’s electrophilicity (confirmed via Hammett σ constants). This impacts reactivity in nucleophilic additions (e.g., Wittig reactions) .
  • Steric Effects : The 3-fluorophenyl group introduces steric hindrance, as shown in DFT calculations (e.g., B3LYP/6-31G* level), which predict torsional angles of ~30° between the phenyl and benzaldehyde planes, affecting substrate accessibility in catalytic reactions .

Q. What role does this compound play in medicinal chemistry or drug discovery?

  • Methodological Answer : Fluorinated benzaldehydes are key intermediates in synthesizing bioactive molecules. For example:

  • Anticancer Agents : Derivatives may undergo reductive amination to form fluorinated Schiff bases, which exhibit cytotoxicity via topoisomerase inhibition (similar to structures in and ) .
  • Enzyme Inhibitors : The aldehyde group can act as an electrophilic warhead in covalent inhibitors targeting cysteine proteases .

Q. How can computational modeling optimize reaction pathways involving this compound?

  • Methodological Answer :

  • DFT Studies : Calculate transition-state energies for cross-coupling reactions (e.g., Suzuki) to predict regioselectivity and catalyst efficiency.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Docking Studies : Model interactions between derivatives and target proteins (e.g., kinases) to guide structural modifications .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported purity or stability of fluorinated benzaldehydes?

  • Methodological Answer :

  • Purity : Discrepancies may arise from HPLC calibration (e.g., column type, mobile phase). Validate using orthogonal methods (e.g., ¹⁹F NMR integration vs. HPLC area-under-curve) .
  • Stability : Some studies report degradation under prolonged light exposure. Conduct accelerated stability tests (40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy (λmax ~270 nm for benzaldehydes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-(3-fluorophenyl)benzaldehyde
Reactant of Route 2
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3-Fluoro-4-(3-fluorophenyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.